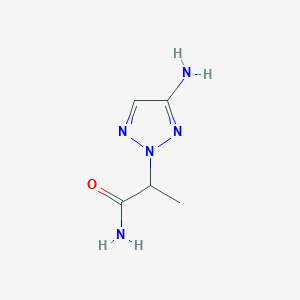
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then undergoes nucleophilic opening and recyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound’s nitrogen-rich structure makes it a candidate for use in energetic materials.
Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins essential for cancer cell survival, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazol-3-yl derivatives: These compounds share a similar triazole ring structure but differ in the position and type of substituents.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can affect their chemical properties and applications.
Uniqueness
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is unique due to its specific arrangement of the triazole ring and the presence of the amino and propanamide groups
Propriétés
Formule moléculaire |
C5H9N5O |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
2-(4-aminotriazol-2-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c1-3(5(7)11)10-8-2-4(6)9-10/h2-3H,1H3,(H2,6,9)(H2,7,11) |
Clé InChI |
YLDBZPRAXIWSGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)N1N=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
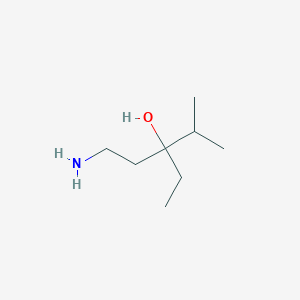
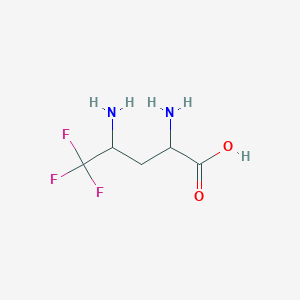
methanol](/img/structure/B13176972.png)


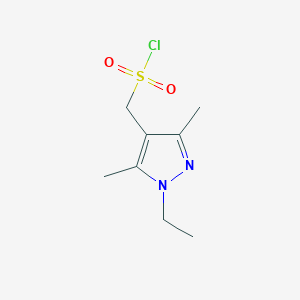

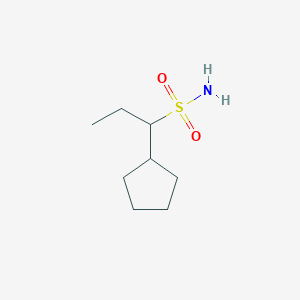

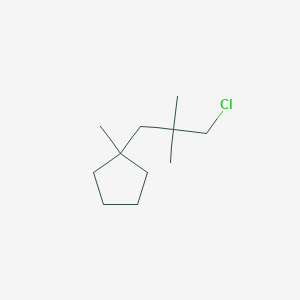
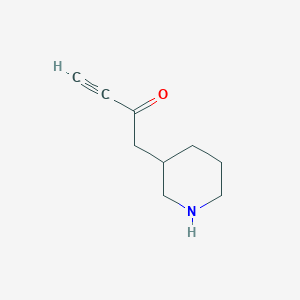
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

